molecular formula C22H28N2O B6064358 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B6064358
M. Wt: 336.5 g/mol
InChI Key: FAUYGUPXHYXWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a phenylbutan-2-yl group and a phenyl ring substituted with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-phenylbutan-2-yl bromide, followed by a Friedel-Crafts acylation reaction with 4-acetylphenyl chloride. The reaction conditions often require the use of anhydrous solvents and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanoic acid.

    Reduction: 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of antipsychotic drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with dopamine and serotonin receptors, which can modulate neurotransmitter activity and potentially exert antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]ethanone
  • 1-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]propanone
  • 1-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]butanone

Uniqueness

1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the phenylbutan-2-yl and ethanone groups allows for unique interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[4-[4-(4-phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18(8-9-20-6-4-3-5-7-20)23-14-16-24(17-15-23)22-12-10-21(11-13-22)19(2)25/h3-7,10-13,18H,8-9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYGUPXHYXWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.